In-Depth Technical Guide: Discovery and Synthesis of the Prototypical CB1R Allosteric Modulator ORG27569
In-Depth Technical Guide: Discovery and Synthesis of the Prototypical CB1R Allosteric Modulator ORG27569
This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of ORG27569, a foundational allosteric modulator of the Cannabinoid Type 1 Receptor (CB1R). This document is intended for researchers, scientists, and drug development professionals engaged in the study of cannabinoid pharmacology and G-protein coupled receptor (GPCR) modulation. ORG27569, also referred to as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide, was one of the first allosteric modulators of the CB1R to be identified and has been instrumental in understanding the complexities of allosteric modulation of this receptor.[1]
Discovery of ORG27569
ORG27569 was first reported in 2005 by Price and colleagues as part of a series of indole-2-carboxamide derivatives developed by Organon Research.[1][2] The discovery of this compound marked a significant milestone in cannabinoid research, providing a novel chemical tool to probe the function of the CB1R beyond the orthosteric binding site utilized by classical cannabinoid agonists and antagonists.[1]
Synthesis of ORG27569
The synthesis of ORG27569 and its analogs generally involves the coupling of a substituted indole-2-carboxylic acid with a corresponding phenethylamine (B48288) derivative. While the seminal paper by Price et al. (2005) does not provide a detailed synthetic protocol, subsequent structure-activity relationship (SAR) studies on related indole-2-carboxamides have elucidated a general synthetic route. The synthesis of ORG27569 can be achieved through the coupling of 5-chloro-3-ethyl-indole-2-carboxylic acid with 2-(4-(piperidin-1-yl)phenyl)ethanamine.[3]
Pharmacological Characterization
ORG27569 exhibits a unique and complex pharmacological profile at the CB1R. It is classified as a negative allosteric modulator (NAM) with respect to G-protein signaling, yet it acts as a positive allosteric modulator (PAM) for agonist binding.[4][5] This paradoxical behavior has been a subject of extensive research and has revealed the potential for biased signaling through allosteric modulation of the CB1R.[6]
Data Presentation
The following tables summarize the quantitative data for ORG27569 from various in vitro assays.
Table 1: Binding Affinity and Cooperativity of ORG27569 at the CB1R
| Parameter | Orthosteric Ligand | Value | Assay Type | Reference |
| pEC50 | - | 8.24 | Functional Assay | [7] |
| pKb | [3H]CP55,940 (agonist) | 5.67 | Radioligand Binding | [7] |
| pKb | [3H]SR141716A (inverse agonist) | 5.95 | Radioligand Binding | [7] |
| Functional Inhibition (pKb) | - | 7.57 | In vitro functional assay | [7] |
| KB (nM) | [3H]CP55,940 | 217.3 | Radioligand Binding | [5] |
| α (cooperativity factor) | [3H]CP55,940 | >1 (Positive) | Radioligand Binding | [8] |
Table 2: Functional Activity of ORG27569 in G-Protein Signaling Assays
| Assay | Agonist | Effect of ORG27569 | Quantitative Measure | Reference |
| [35S]GTPγS Binding | CP55,940 | Inhibition (NAM) | Decreases Emax | [5] |
| cAMP Accumulation | CP55,940 | Antagonizes agonist-induced cAMP inhibition | pEC50 = 6.75 | [9] |
Table 3: Effect of ORG27569 on ERK1/2 Phosphorylation
| Assay | Condition | Effect of ORG27569 | Reference |
| ERK1/2 Phosphorylation | Alone | Agonist (increases phosphorylation) | [4] |
| ERK1/2 Phosphorylation | With CP55,940 | Enhances agonist-induced phosphorylation (PAM) | [2] |
| ERK1/2 Phosphorylation (Basal) | Alone | Inverse Agonist (reduces basal phosphorylation) | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ORG27569 and its effect on the binding of an orthosteric radioligand to the CB1R.[11]
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Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue.[11] The cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.[11]
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Assay Conditions: The binding assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radioligand (e.g., [3H]CP55,940), and varying concentrations of the unlabeled ORG27569.[11]
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Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[11]
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Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]
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Scintillation Counting: The radioactivity retained on the filters is quantified by liquid scintillation counting.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1R, providing an indication of the functional efficacy of the ligands.[6]
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing CB1R are prepared.[6]
-
Assay Conditions: The assay is conducted in a buffer containing GDP, MgCl2, and the non-hydrolyzable GTP analog, [35S]GTPγS. The reaction mixture includes the membranes, an orthosteric agonist (e.g., CP55,940), and varying concentrations of ORG27569.[6]
-
Incubation: The reaction is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [35S]GTPγS.[6]
-
Scintillation Counting: The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.[6]
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event of CB1R activation.
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Cell Culture: HEK293 cells stably expressing human CB1R are cultured to an appropriate density.
-
Assay Setup: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with forskolin (B1673556) to increase basal cAMP levels.
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Treatment: Cells are treated with a CB1R agonist (e.g., CP55,940) in the presence or absence of varying concentrations of ORG27569.
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Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay or a BRET-based biosensor.[1]
ERK1/2 Phosphorylation Assay
This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, which can be modulated by CB1R signaling.
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Cell Culture and Starvation: Cells expressing CB1R are grown to confluence and then serum-starved for a period (e.g., 24 hours) to reduce basal ERK1/2 phosphorylation.
-
Treatment: The cells are then treated with ORG27569 alone or in combination with a CB1R agonist for a short period (e.g., 5-15 minutes).
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Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.
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Western Blotting or ELISA: The levels of phosphorylated ERK1/2 and total ERK1/2 are determined by Western blotting or a specific ELISA kit. The ratio of phosphorylated to total ERK1/2 indicates the level of pathway activation.[4]
Mandatory Visualization
Signaling Pathways
References
- 1. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Modulator ORG27569 Induces CB1 Cannabinoid Receptor High Affinity Agonist Binding State, Receptor Internalization, and Gi Protein-independent ERK1/2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Org 27569 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 8. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CB1 Allosteric Modulator Org27569 Is an Antagonist/Inverse Agonist of ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
